molecular formula C12H10O3 B1370830 7-Methoxy-2-naphthoic acid CAS No. 5043-07-2

7-Methoxy-2-naphthoic acid

Cat. No.: B1370830
CAS No.: 5043-07-2
M. Wt: 202.21 g/mol
InChI Key: JJAGLIPYTVMFTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2-naphthoic acid (CAS 5043-07-2) is a naphthalene-based organic compound that serves as a valuable intermediate in organic synthesis and biochemical research. This compound features both a carboxylic acid and a methoxy functional group on its naphthalene ring system, enabling diverse chemical modifications. A significant area of application for this compound and its derivatives is in the study of enediyne antitumor antibiotics, such as Neocarzinostatin . In this context, naphthoic acid moieties are recognized for their role in intercalating into DNA, which helps position the drug within the DNA minor groove and is crucial for the mechanism of action that leads to DNA cleavage . The biochemical pathway for the naphthoic acid moiety of Neocarzinostatin involves specific O-methyltransferase enzymes, like NcsB1, which catalyze the regiospecific methylation of dihydroxynaphthoic acid precursors to form methoxy derivatives, underscoring the importance of this structural motif in natural product biosynthesis . Researchers can leverage this compound as a building block for developing novel compounds and in exploring biosynthetic pathways. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

7-methoxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-11-5-4-8-2-3-9(12(13)14)6-10(8)7-11/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAGLIPYTVMFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC(=C2)C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623771
Record name 7-Methoxynaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5043-07-2
Record name 7-Methoxynaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxynaphthalene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways for 7 Methoxy 2 Naphthoic Acid

Established Synthetic Routes to 7-Methoxy-2-naphthoic Acid

The synthesis of this compound, a key intermediate in the preparation of various biologically active molecules, has been approached through several established routes. These methodologies primarily involve the modification of existing naphthalene (B1677914) precursors or the construction of the naphthalene ring system from acyclic starting materials.

Synthesis from Related Naphthalene Precursors

A common strategy for the synthesis of this compound involves the chemical transformation of other readily available 7-methoxy-substituted naphthalene derivatives.

The direct oxidation of 7-Methoxy-2-naphthaldehyde presents a straightforward method for the preparation of this compound. This transformation is a standard organic reaction, and various oxidizing agents can be employed. A notable method involves the anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. For instance, the oxidation of 2-naphthaldehyde (B31174) to 2-naphthoic acid has been achieved with high yield using iron(III) nitrate (B79036) as the oxidant. This method has been shown to be applicable to a range of functionalized aldehydes, suggesting its utility for the synthesis of this compound from its corresponding aldehyde.

The reaction proceeds by heating the aldehyde in the presence of the oxidizing agent in an aqueous medium. The conditions are typically optimized for temperature, reaction time, and the stoichiometry of the oxidant to maximize the yield of the carboxylic acid.

Table 1: Oxidation of 2-Naphthaldehyde to 2-Naphthoic Acid

OxidantTemperature (°C)Time (h)Yield (%)
Fe(NO₃)₃200241

This table presents data for the oxidation of the parent 2-naphthaldehyde, which serves as a model for the oxidation of 7-Methoxy-2-naphthaldehyde.

A more convergent approach to the naphthalene skeleton involves the intramolecular cyclization of a suitably substituted precursor. The synthesis of a tetrahydro derivative of this compound has been accomplished starting from 2-(3-methoxybenzyl)succinic acid nih.gov. This method utilizes an intramolecular Friedel-Crafts reaction to construct the second ring of the naphthalene system.

The key steps in this pathway are:

Intramolecular Friedel-Crafts Reaction: The precursor, 2-(3-methoxybenzyl)succinic acid, undergoes cyclization in the presence of a Lewis acid catalyst to form a tetralone intermediate.

Catalytic Hydrogenation: The resulting intermediate is then subjected to catalytic hydrogenation, which reduces a keto group and saturates one of the rings.

Dehydrogenation: To obtain the fully aromatic this compound, a subsequent dehydrogenation step is required to aromatize the saturated ring. Recent studies have shown that 1,2,3,4-tetrahydro-1-naphthoic acids can undergo a dehydrogenation-decarboxylation-aromatization sequence to form naphthalene derivatives nih.gov.

This route is particularly valuable as it allows for the introduction of chirality early in the synthetic sequence, as will be discussed in section 2.1.2.1.

The synthesis of this compound can also be guided by analogous methods developed for structurally similar compounds. The preparation of 7-ethyl-2-naphthoic acid provides a relevant example of such a strategy cdnsciencepub.com. This synthesis proceeds through the following key transformations:

Formylation: Ethyl-4-(4'-ethylphenyl)-butyrate is formylated using isoamyl formate (B1220265) and sodium ethoxide.

Cyclization: The formylated product is then cyclized using a mixture of phosphoric and sulfuric acids to yield the corresponding 7-ethyl-3,4-dihydronaphthoic acid ester.

Saponification: The ester is saponified to the carboxylic acid.

Dehydrogenation: The dihydronaphthoic acid is dehydrogenated using sulfur to afford the final aromatic product, 7-ethyl-2-naphthoic acid.

The authors of the study on 7-ethyl-2-naphthoic acid explicitly state that this series of reactions is analogous to a method previously employed for the preparation of this compound, highlighting the transferability of this synthetic strategy.

Table 2: Key Steps in the Synthesis of 7-Ethyl-2-naphthoic Acid

StepReagentsIntermediate/Product
FormylationIsoamyl formate, Sodium ethoxideFormylated ethyl-4-(4'-ethylphenyl)-butyrate
CyclizationH₃PO₄/H₂SO₄Ethyl and isoamyl esters of 7-ethyl-3,4-dihydro-2-naphthoic acid
SaponificationNaOH in ethanol7-Ethyl-3,4-dihydro-2-naphthoic acid
DehydrogenationSulfur7-Ethyl-2-naphthoic acid

Stereoselective Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiomerically pure derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry.

One effective strategy for obtaining enantiopure products is the optical resolution of a racemic precursor early in the synthetic pathway. This approach has been successfully applied in the synthesis of a derivative of this compound nih.gov.

The racemic starting material, 2-(3-methoxybenzyl)succinic acid, was resolved by forming diastereomeric salts with a chiral amine, specifically (1R,2S)-2-(benzylamino)cyclohexylmethanol. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization. Once separated, the desired enantiomer of the acid can be recovered by treatment with an achiral acid. This enantiomerically enriched precursor is then carried forward through the synthetic sequence, as described in section 2.1.1.2, to yield the corresponding enantiopure tetrahydro-7-methoxy-2-naphthoic acid derivative.

The general principle of resolving racemic acids with chiral amines is a well-established technique in organic chemistry libretexts.orglibretexts.orgnih.govopenstax.orgwikipedia.org. The choice of the resolving agent is crucial and is often determined empirically to achieve efficient separation.

Table 3: Chiral Resolving Agents for Racemic Acids

Chiral Amine TypeExample Resolving Agents
Naturally Occurring AlkaloidsBrucine, Strychnine, Quinine
Synthetic Amines(1R,2S)-2-(Benzylamino)cyclohexylmethanol, 1-Phenylethanamine
Asymmetric Catalysis in Synthesis

The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is achieved, is a significant challenge in organic chemistry. Asymmetric catalysis is a powerful tool to address this, utilizing chiral catalysts to selectively produce one enantiomer of a product over the other. While direct asymmetric catalytic synthesis of this compound is not extensively detailed, the principles are well-established through the synthesis of structurally related and economically important compounds like (S)-Naproxen, which is 2-(6-methoxy-2-naphthyl)propionic acid.

The primary strategy involves the asymmetric hydrogenation of a suitable prochiral precursor, such as an α,β-unsaturated carboxylic acid. This method is particularly effective for creating chiral α-arylpropionic acids. The process typically employs transition metal catalysts, such as rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands. These chiral ligands create a chiral environment around the metal center, which directs the hydrogenation to one face of the double bond, resulting in a high enantiomeric excess (e.e.) of the desired product.

For a precursor like 2-(7-methoxy-2-naphthyl)propenoic acid, the reaction would proceed as follows:

Reaction Scheme: Asymmetric Hydrogenation Asymmetric hydrogenation of a napthylpropenoic acid derivative to its corresponding propionic acid using a chiral catalyst and hydrogen gas.

The choice of catalyst and reaction conditions, such as temperature and hydrogen pressure, is crucial for achieving high selectivity and yield. Research has shown that conducting these hydrogenations at low temperatures can sometimes lead to increased enantiomeric excess. This approach avoids the use of stoichiometric chiral auxiliaries, making it a more atom-economical and efficient method for producing enantiomerically pure compounds related to this compound.

Reaction Chemistry of this compound

The chemical reactivity of this compound is dominated by its two primary functional groups: the carboxylic acid and the methoxy (B1213986) group. These groups allow for a range of chemical transformations, making the compound a versatile building block in organic synthesis.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety (-COOH) is the most reactive site on the molecule and can undergo a variety of classical transformations.

Esterification is the process of converting a carboxylic acid into an ester. This is a common and fundamental reaction for this compound, often used for purification, as a protecting group strategy, or to modify the compound's biological properties.

One of the most common methods is the Fischer-Speier esterification . This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water generated is removed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions using coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the reaction between the carboxylic acid and an alcohol at room temperature. rug.nl This method is particularly useful for sensitive substrates.

Table 1: Examples of Esterification Products from this compound

Reactant AlcoholProduct Ester Name
MethanolMethyl 7-methoxy-2-naphthoate
EthanolEthyl 7-methoxy-2-naphthoate
IsopropanolIsopropyl 7-methoxy-2-naphthoate
Benzyl alcoholBenzyl 7-methoxy-2-naphthoate

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (7-methoxynaphthalen-2-yl)methanol. nih.gov This transformation requires potent reducing agents due to the stability of the carboxyl group.

The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. Another suitable reagent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), which offers a milder alternative to LiAlH₄. This reduction specifically targets the carboxylic acid, leaving the aromatic naphthalene ring and the methoxy group intact.

The formation of an amide bond is a crucial reaction in medicinal chemistry and materials science. This compound can be coupled with primary or secondary amines to form the corresponding amides. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. luxembourg-bio.com Therefore, activation of the carboxylic acid is necessary. luxembourg-bio.comresearchgate.net

There are two primary strategies for this activation:

Conversion to an Acyl Halide: The carboxylic acid can be converted to a more reactive 7-methoxy-2-naphthoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acyl chloride then readily reacts with an amine in the presence of a base (to neutralize the HCl byproduct) to form the amide.

Use of Coupling Reagents: A wide variety of coupling reagents can facilitate the direct formation of an amide from the carboxylic acid and amine under mild conditions. luxembourg-bio.comunimi.it These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by the amine. This approach is central to peptide synthesis and is widely used for creating complex amides. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent ClassExample Reagents (Acronym)Byproducts
CarbodiimidesDicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC)Ureas (often insoluble)
Phosphonium SaltsBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)Phosphine oxide derivatives
Uronium/Aminium SaltsHATU, HBTUTetramethylurea
Triazine Derivatives4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)N-methylmorpholine

Methoxy Group Reactivity

The methoxy group (-OCH₃) on the naphthalene ring is generally unreactive compared to the carboxylic acid. It is an electron-donating group, which influences the aromatic system's reactivity towards electrophilic substitution. However, the primary reaction involving the methoxy group itself is ether cleavage or demethylation .

This reaction converts the aryl methyl ether back to the corresponding phenol (B47542) (7-hydroxy-2-naphthoic acid). This transformation requires harsh conditions and strong reagents. The most common reagents for this purpose are strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The reaction with BBr₃ is often preferred as it can typically be carried out under milder conditions than with HBr. The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group, cleaving the carbon-oxygen bond.

Demethylation Strategies

The cleavage of the methyl ether at the 7-position of this compound to yield 7-hydroxy-2-naphthoic acid is a critical transformation. Among the most effective and widely used reagents for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). nih.govnih.gov This powerful Lewis acid facilitates ether cleavage under relatively mild conditions, which is advantageous when other sensitive functional groups, such as the carboxylic acid, are present. researchgate.net

The reaction is typically performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at reduced temperatures, often starting at 0°C or lower. researchgate.net The mechanism, supported by density functional theory (DFT) calculations, is more complex than a simple nucleophilic attack. It begins with the formation of an ether-BBr₃ adduct. For aryl methyl ethers, a proposed pathway involves a bimolecular mechanism where a second ether-BBr₃ adduct acts as a bromide donor, attacking the methyl group of the first adduct. researchgate.net Recent computational studies suggest that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, proceeding through charged intermediates and ultimately forming a triphenoxyborane species before hydrolysis. nih.govnih.gov Upon completion of the reaction, a careful aqueous workup hydrolyzes the resulting boron-oxygen bond to liberate the desired phenol.

Table 1: Key Aspects of BBr₃ Demethylation

Feature Description
Reagent Boron tribromide (BBr₃)
Common Solvent Dichloromethane (CH₂Cl₂)
Typical Temperature 0°C to room temperature
Initial Step Formation of a Lewis acid-base adduct between the ether oxygen and BBr₃.
Key Intermediate Cationic ether-boron complex.
Proposed Mechanism Involves charged intermediates and potentially bimolecular pathways. nih.govcore.ac.uk

| Workup | Aqueous quench to hydrolyze the B-O bond. |

Aromatic Ring Functionalization

Electrophilic Aromatic Substitution Studies

The functionalization of the naphthalene core of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the two existing substituents: the methoxy (-OCH₃) group and the naphthoic acid (-COOH) group.

Methoxy Group (-OCH₃): This group is a powerful activating substituent and is ortho, para-directing. organicchemistrytutor.com It donates electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the Wheland intermediate or σ-complex) formed during the reaction. youtube.com

Carboxylic Acid Group (-COOH): This group is deactivating and meta-directing. It withdraws electron density from the ring, making electrophilic attack less favorable. libretexts.org

In this compound, these groups are on separate rings of the naphthalene system. The -OCH₃ group at C-7 strongly activates its ring for electrophilic attack, primarily directing incoming electrophiles to the C-6 and C-8 positions (ortho and para to the methoxy group, respectively). The -COOH group at C-2 deactivates its ring. Therefore, electrophilic substitution is overwhelmingly expected to occur on the methoxy-bearing ring. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, with the initial attack of the electrophile being the rate-determining step. uci.edu For instance, an intramolecular Friedel-Crafts reaction is a key step in the synthesis of the related compound (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid. nih.gov

Computational studies on substituted naphthoic acids support these principles, showing that electron-donating groups enhance the reactivity of the aromatic system by shifting electron density towards the ring. sciencepublishinggroup.com

Nucleophilic Aromatic Substitution in Derivatives

Nucleophilic aromatic substitution (SNAr) is generally challenging on electron-rich naphthalene systems. This type of reaction typically requires an aromatic ring that is rendered electron-deficient by potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, and must contain a good leaving group (like a halide). masterorganicchemistry.com

For a derivative of this compound to undergo SNAr, it would need to be modified. For example, if a nitro group were introduced onto the ring and a halide was present, the ring would be activated for nucleophilic attack. The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The attack of the nucleophile forms this complex, and the subsequent loss of the leaving group restores aromaticity. masterorganicchemistry.com

Notably, research has demonstrated that SNAr can occur on unprotected naphthoic acids where a methoxy or fluoro group at an ortho position to the carboxylic acid can act as a leaving group when attacked by strong organolithium or Grignard reagents. researchgate.net This suggests that under specific conditions, the methoxy group in a suitably activated derivative of this compound could potentially serve as a leaving group in an SNAr reaction.

Mechanistic Studies of Synthetic Transformations

Investigation of Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are primarily understood through computational analysis, as specific experimental kinetic data are not extensively reported in the literature. Theoretical studies using DFT provide significant insight into the molecule's reactivity based on its electronic properties. sciencepublishinggroup.com

Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. Computational analyses of ortho-substituted naphthoic acids, including methoxy-naphthoic acid, have quantified these properties. For o-methoxy naphthoic acid, the HOMO-LUMO gap is calculated to be relatively small, indicating higher reactivity compared to the unsubstituted naphthoic acid. researchgate.net The electrophilicity index, another key descriptor, measures the stabilization in energy when the system acquires additional electronic charge from the environment. sciencepublishinggroup.com

Table 2: Calculated Electronic Properties of Substituted Naphthoic Acids

Compound Total Energy (a.u.) HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Naphthoic acid -3.60E+05 -1.46E+02 -4.80E+01 98.0
o-Hydroxy naphthoic acid -4.08E+05 -1.51E+02 -4.20E+01 109.0
o-Methoxy naphthoic acid -4.32E+05 -1.49E+02 -4.14E+01 107.6
o-Amino naphthoic acid -3.95E+05 -1.35E+02 -3.83E+01 96.7

Data derived from computational studies on ortho-substituted naphthoic acids. researchgate.net

Intermediate Identification and Characterization

The reactions involving this compound proceed through well-established classes of reactive intermediates, although their direct isolation and characterization for this specific substrate are not commonly documented.

Wheland Intermediate (σ-complex): In electrophilic aromatic substitution reactions, the attack of an electrophile on the naphthalene ring leads to the formation of a cationic, resonance-stabilized carbocation known as a Wheland intermediate. wikipedia.org For this compound, attack at the C-6 or C-8 position would generate a particularly stable intermediate, as the positive charge can be delocalized onto the potent electron-donating methoxy group. organicchemistrytutor.com

Meisenheimer Complex: In nucleophilic aromatic substitution reactions on activated derivatives of this compound, the key intermediate is the Meisenheimer complex. nih.gov This is an anionic σ-adduct formed by the addition of a nucleophile to the electron-deficient aromatic ring. The stability of this complex is crucial for the reaction to proceed and is enhanced by the presence of strong electron-withdrawing groups that can delocalize the negative charge. wikipedia.orgnih.gov

Lewis Acid Adducts: In reactions like BBr₃-mediated demethylation, the initial intermediate is a Lewis acid-base adduct formed between the lone pair of the ether's oxygen atom and the empty orbital of the boron atom. nih.gov Subsequent steps proceed through charged intermediates as the C-O bond is cleaved. nih.gov

Coordination Chemistry and Supramolecular Assembly of 7 Methoxy 2 Naphthoic Acid Derivatives

Ligand Design and Coordination Modes

To discuss the ligand design and coordination modes of 7-Methoxy-2-naphthoic acid, specific examples of its metal complexes would be required. This would allow for an analysis of its behavior in different chemical environments.

Carboxylate Coordination Geometries

The carboxylate group of this compound can theoretically adopt various coordination modes, such as monodentate, bidentate chelating, and bridging. In transition metal carboxylate complexes, these modes are well-documented for other ligands. For instance, the geometry is influenced by factors like the nature of the metal ion, the presence of other ligands, and the reaction conditions. However, without crystal structure data for complexes of this compound, it is impossible to determine which geometries are preferred and what supramolecular structures they form.

Role of Methoxy (B1213986) Group in Directing Coordination

The methoxy group at the 7-position of the naphthyl ring is expected to influence the electronic properties and steric profile of the ligand. Generally, a methoxy group can act as an electron-donating group, potentially affecting the acidity of the carboxylic acid and the strength of the metal-ligand bond. It could also participate in weaker interactions, such as hydrogen bonding with co-ligands or solvent molecules, which can play a crucial role in the formation of the final supramolecular architecture. Studies on other methoxy-substituted ligands have shown that the position of the methoxy group can direct the crystal packing. Without specific structural examples for this compound, its precise role remains undetermined.

Chirality in Naphthoate Ligands and its Impact on Coordination Architectures

Chirality can be introduced to naphthoate ligands, for example, through substitution on the naphthalene (B1677914) ring or by creating chiral centers in derivatives like tetralones. Chiral ligands are of significant interest in coordination chemistry for their ability to induce the formation of non-centrosymmetric and enantiomerically pure metal-organic frameworks, which have applications in catalysis and separation. A practical synthetic route for a chiral derivative, (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid, has been described. However, the literature available does not extend to the use of this or other chiral derivatives of this compound in the synthesis of chiral coordination architectures.

Synthesis and Structural Characterization of Metal Complexes

The synthesis and characterization of new compounds are the cornerstones of chemical research. For this compound, this information is currently lacking.

Preparation of Discrete Coordination Complexes

The synthesis of discrete metal-carboxylate complexes typically involves the reaction of the carboxylic acid ligand with a metal salt in a suitable solvent, often with the addition of a base to deprotonate the acid. Common methods include slow evaporation, diffusion, and solvothermal techniques to promote the growth of high-quality crystals. While general procedures for the synthesis of transition metal complexes with various carboxylate ligands are abundant in the literature, specific protocols for this compound are not described.

Spectroscopic Characterization (e.g., IR, UV-Vis, NMR, ESI-MS)

The characterization of coordination compounds derived from this compound is accomplished through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, bonding, and electronic properties of these materials.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the carboxylate group to the metal center. In the spectrum of the free this compound ligand, the O-H stretching vibration of the carboxylic acid group is typically observed as a broad band, while the C=O stretching vibration appears as a strong absorption band. researchgate.netchemicalbook.com Upon coordination to a metal ion, the O-H band disappears, and the carboxylate stretching frequencies are altered. The asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the coordinated carboxylate group provide information about its coordination mode (e.g., monodentate, bidentate chelating, or bridging). Additional characteristic bands include those for the methoxy C-H vibrations. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra of this compound-based coordination compounds are characterized by absorptions in the UV and visible regions. These absorptions typically arise from π→π* transitions within the aromatic naphthyl rings of the ligand and ligand-to-metal charge transfer (LMCT) transitions. researchgate.netresearchgate.net For instance, 2-naphthoic acid itself exhibits absorption maxima around 236 nm, 280 nm, and 334 nm. sielc.com The position and intensity of these bands can be influenced by the coordination environment and the nature of the metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic metal complexes in solution. The ¹H NMR spectrum provides information about the protons in the molecule. The aromatic protons of the naphthyl group and the singlet signal for the methoxy (OCH₃) protons are characteristic features. nih.gov Upon complexation, shifts in the positions of these signals can indicate the coordination sites. The ¹³C NMR spectrum is particularly useful for observing the carbon environment, including the carboxylate carbon and the methoxy carbon, whose chemical shifts can be indicative of the electronic environment and substitution patterns. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to determine the molecular weight and formula of the coordination compounds. This soft ionization technique allows for the analysis of large, non-volatile molecules, providing information on the composition of the complex, including the metal-to-ligand ratio and the presence of solvent molecules.

Spectroscopic TechniqueKey Observables for this compound ComplexesInferred Properties
IR Spectroscopy Disappearance of O-H band; shifts in ν(C=O) and appearance of ν_as(COO⁻) and ν_s(COO⁻) bands.Confirmation of deprotonation and coordination of the carboxylate group; information on the carboxylate binding mode.
UV-Vis Spectroscopy π→π* transitions (naphthyl ring); Ligand-to-Metal Charge Transfer (LMCT) bands.Electronic structure of the ligand and the complex; coordination environment. researchgate.netresearchgate.netsielc.com
NMR Spectroscopy Shifts in aromatic and methoxy proton signals (¹H); changes in carboxylate and aromatic carbon signals (¹³C).Ligand conformation and binding in solution for diamagnetic complexes. nih.govresearchgate.net
ESI-MS Molecular ion peaks corresponding to the complex fragments.Molecular weight and stoichiometry of the coordination compound.

Construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The assembly of this compound with various metal ions leads to the formation of extended crystalline structures known as coordination polymers (CPs) or, if porous, metal-organic frameworks (MOFs).

Hydrothermal and Solvothermal Synthesis Methods

Hydrothermal and solvothermal methods are the most common techniques for synthesizing CPs and MOFs from this compound. semanticscholar.org These methods involve heating a mixture of the metal salt and the ligand in a sealed vessel, typically a Teflon-lined stainless steel autoclave, at temperatures above the boiling point of the solvent. semanticscholar.orgresearchgate.net

In a typical solvothermal synthesis , the metal precursor and this compound are dissolved in a high-boiling point organic solvent, such as N,N-dimethylformamide (DMF) or diethylformamide (DEF). researchgate.net This mixture is then heated, allowing for the slow crystallization of the product over hours or days. The choice of solvent, temperature, reaction time, and reactant concentrations can significantly influence the final product's structure and properties. semanticscholar.org

Hydrothermal synthesis is a similar process but uses water as the solvent. nih.govepa.gov This method is often considered more environmentally friendly. The reaction conditions are carefully controlled to promote the formation of well-defined crystalline materials. After the reaction, the crystalline product is recovered by filtration, washed with solvents to remove unreacted starting materials, and dried. semanticscholar.orgresearchgate.net

Topological Classification of Extended Architectures

The topology of these networks is often described using Schläfli symbols, which denote the number of points connected to a given point and the size of the polygons formed. For example, a simple two-dimensional (2D) layered structure might exhibit a (4,4)-connected sql (square lattice) topology. epa.gov More complex three-dimensional (3D) frameworks can adopt topologies such as pcu (primitive cubic), dia (diamondoid), or others, depending on the coordination geometry of the metal ion and the bridging mode of the naphthoate ligand. mdpi.com The specific shape and functionality of the this compound ligand, including the angle between the carboxylate groups in a hypothetical dicarboxylic analogue, play a crucial role in directing the final topology of the framework.

Functional Applications of this compound-based Coordination Compounds

The unique structural features of coordination compounds derived from this compound, such as well-defined active sites and potential porosity, make them promising candidates for various functional applications. mdpi.com

Catalytic Activity of Metal Complexes and CPs

Metal complexes and coordination polymers based on this compound can exhibit significant catalytic activity. researchgate.net The metal centers within the framework can act as Lewis acid sites or redox-active centers, while the porous structure of MOFs can facilitate the diffusion of reactants and products.

These materials have been investigated as catalysts in a range of organic transformations:

Oxidation Reactions: For example, iron-containing MOFs have been shown to be effective heterogeneous catalysts for the hydroxylation of phenol (B47542). researchgate.net A similar framework constructed with this compound could potentially catalyze similar oxidation reactions.

Photocatalysis: Coordination polymers are increasingly studied for their ability to degrade organic pollutants, such as dyes and antibiotics, under light irradiation. mdpi.com The naphthyl group in the ligand can act as a photosensitizer, absorbing light and initiating the catalytic process. Mn(II)-based CPs, for instance, have shown high efficiency in the photodecomposition of rhodamine B. mdpi.com

Advanced Oxidation Processes: Some coordination polymers can activate oxidants like peroxymonosulfate (PMS) to generate reactive radicals for the degradation of organic dyes in wastewater. mdpi.com A Zn(II) coordination polymer has demonstrated good catalytic activity for the removal of Rhodamine B. mdpi.com

The catalytic performance of these materials is influenced by factors such as the nature of the metal ion, the stability of the framework under reaction conditions, and the accessibility of the active sites to the substrate molecules. researchgate.netresearchgate.net

Application AreaMechanism/PrinciplePotential Role of this compound Compounds
Heterogeneous Catalysis Metal centers act as active sites (Lewis acid or redox). Porous structure allows for substrate access.Oxidation of organic substrates; C-C coupling reactions. researchgate.net
Photocatalysis Ligand acts as an antenna to absorb light; charge transfer processes generate reactive species.Degradation of organic pollutants (dyes, antibiotics) in water. mdpi.com
Advanced Oxidation Activation of oxidants (e.g., H₂O₂, PMS) to generate highly reactive radicals.Efficient removal of persistent organic pollutants from wastewater. mdpi.com
Ligand Exchange Reactions in Catalysis

Research into the direct application of coordination polymers derived from this compound in ligand exchange reactions for catalysis is an emerging area. While the broader field of coordination polymers has demonstrated their utility as catalysts, specific studies detailing the ligand exchange mechanisms involving 7-Methoxy-2-naphthoate-based polymers are not extensively documented in the current body of scientific literature. The potential for such applications stems from the ability of the coordinated ligands to be replaced by substrate molecules, facilitating catalytic transformations. The methoxy and naphthyl groups of the ligand could influence the electronic and steric environment of the metal centers, thereby tuning the catalytic activity and selectivity.

Photocatalytic Studies

The use of metal-organic frameworks and coordination complexes in photocatalysis is a significant area of research, with applications in processes such as CO2 reduction and the degradation of organic pollutants. These systems typically rely on a photosensitizer to absorb light and a catalytic center to perform the chemical transformation. While earth-abundant metal complexes are being explored as potential photocatalysts, specific studies focusing on this compound as a ligand in such systems are limited. The naphthyl moiety of the ligand suggests potential for light absorption and energy transfer processes, which are crucial for photocatalysis. For instance, related compounds like 6-methoxy-2-naphthylacetic acid have been studied for their photophysical and photochemical properties, revealing mechanisms of photodecarboxylation involving excited singlet states. nih.gov Such insights into related molecules suggest that coordination polymers of this compound could exhibit interesting photocatalytic behavior, though dedicated studies are needed to confirm this.

Luminescent Properties of Coordination Polymers

Coordination polymers, particularly those known as metal-organic frameworks (MOFs), are renowned for their luminescent properties, which can originate from the organic linker, the metal ion, or charge transfer transitions between them. sethanandramjaipuriacollege.in The luminescence of these materials makes them promising for applications in chemical sensing, bio-imaging, and solid-state lighting. ias.ac.inbohrium.comqtanalytics.in

The photophysical properties of coordination polymers are dictated by several factors, including the nature of the organic linker and the metal ion. mdpi.com The organic linkers are often conjugated compounds that can absorb UV-visible light and emit light upon relaxation. bohrium.com The coordination of these linkers to metal ions can enhance their luminescence by increasing their rigidity and reducing non-radiative decay pathways. mdpi.com

In the context of this compound, the naphthyl group provides a conjugated system that is expected to be luminescent. When incorporated into a coordination polymer, the emission properties can be influenced by the choice of the metal ion. For instance, transition metals like Zn(II) and Cd(II) are commonly used to construct luminescent MOFs as they can promote linker-based luminescence. bohrium.com Lanthanide ions are also of great interest as they can exhibit sharp, characteristic emission bands when sensitized by the organic linker through an "antenna effect". ias.ac.in

The luminescent behavior of coordination polymers can be further tuned by the introduction of guest molecules into their porous structures or by modifying the solvent molecules within the framework. sethanandramjaipuriacollege.inresearchgate.net These interactions can lead to changes in the emission spectrum, which is the basis for their application as chemical sensors.

ComponentPotential Role in Luminescence
7-Methoxy-2-naphthoate (Linker) Primary chromophore, responsible for light absorption and emission (fluorescence/phosphorescence).
Metal Ion (e.g., Zn²⁺, Cd²⁺) Can enhance linker-based emission by increasing rigidity and may participate in ligand-to-metal charge transfer (LMCT).
Metal Ion (e.g., Lanthanides) Can exhibit characteristic metal-centered luminescence upon energy transfer from the linker (antenna effect).
Guest Molecules/Solvent Can modulate the luminescent output through interactions with the framework, enabling sensing applications.

Further research into the synthesis and characterization of coordination polymers based on this compound would be invaluable in determining their specific luminescent properties and potential applications.

Applications in Advanced Materials Science

Polymer Chemistry and Liquid Crystalline Systems

The incorporation of rigid, aromatic structures like the naphthalene (B1677914) moiety into polymer backbones is a well-established strategy for enhancing thermal stability, mechanical strength, and inducing liquid crystalline behavior.

7-Methoxy-2-naphthoic acid serves as a potential monomer for the synthesis of aromatic polyesters and polyamides. The carboxylic acid group can readily undergo condensation polymerization with diols or diamines to form the respective polymers. The inclusion of the 7-methoxy-2-naphthoyl moiety into the polymer chain is anticipated to impart increased rigidity and thermal resistance. While specific research on polyesters and polyamides derived directly from this compound is not extensively documented in publicly available literature, the principles of their synthesis are well-established in polymer chemistry. For instance, wholly aromatic polyesters, such as those derived from p-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid, are known for their exceptional mechanical properties and their ability to form thermotropic liquid crystal phases. google.com These high-performance polymers find applications in demanding environments where thermal and mechanical stability are paramount. Bio-based monomers are also increasingly being explored for the enzymatic synthesis of polyesters and polyamides, offering a more sustainable approach to polymer production. mdpi.com

Table 1: Potential Polymerization Reactions of this compound

Polymer TypeCo-monomerResulting LinkagePotential Polymer Properties
PolyesterDiol (e.g., Ethylene Glycol)EsterHigh thermal stability, potential for liquid crystallinity
PolyamideDiamine (e.g., Hexamethylenediamine)AmideHigh tensile strength, good chemical resistance

Optoelectronic Device Development

Naphthalene derivatives are widely utilized in the field of optoelectronics due to their inherent photophysical properties. oled-intermediates.com Their rigid and planar structure facilitates intermolecular interactions and charge transport, making them suitable for applications in organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs).

Naphthalene-based compounds are crucial components in OLED technology, serving as fluorescent materials, charge transport materials, and intermediates for more complex OLED materials. oled-intermediates.com They can be used in both the light-emitting layer and the charge transport layers (electron and hole transport layers) to enhance device efficiency and longevity. oled-intermediates.com For instance, the synthesis of 6-methoxy-2-naphthaldehyde, a related compound, is a key step in the production of materials for nonsteroidal anti-inflammatory drugs, but its structural similarity to other naphthaldehyde derivatives used in OLEDs suggests potential applications. oriprobe.com Research on naphthoanthracene derivatives has demonstrated their effectiveness as emitting materials in OLEDs, achieving significant luminous and power efficiencies. nih.govnih.govbwise.kr While direct application of this compound in OLEDs is not reported, its naphthalene core suggests that it could be chemically modified to create derivatives with suitable electronic properties for use as emitters or host materials in OLED devices.

Table 2: Potential Roles of this compound Derivatives in OLEDs

OLED ComponentFunctionRelevant Property of Naphthalene Core
Emitting LayerGenerates light through electroluminescenceTunable fluorescence properties
Electron Transport LayerFacilitates the injection and transport of electronsElectron-accepting capability
Hole Transport LayerFacilitates the injection and transport of holesElectron-donating capability

Naphthoic acid derivatives are known to form the core of various liquid crystalline materials. The rigid naphthalene unit promotes the formation of ordered mesophases. Research has shown that bent-core liquid crystals based on a naphthalene central unit can exhibit a range of mesophases, including nematic and columnar phases. researchgate.net The specific mesomorphic properties are highly dependent on the molecular structure, including the nature and position of substituent groups. For example, new hockey-stick shaped mesogens incorporating a naphthalene unit have been synthesized and their liquid crystalline properties studied. researchgate.net Furthermore, the introduction of a semifluorinated terminal chain to naphthalene-based bent-shaped liquid crystals has been shown to influence the transition temperatures and the stability of the mesophases. researchgate.net These findings suggest that this compound, with its inherent rigidity and potential for further chemical modification, is a promising candidate for the design and synthesis of novel liquid crystalline materials with tailored properties.

Nanomaterial Synthesis

The precise structure and functionality of this compound make it an interesting ligand for the synthesis of nanomaterials, particularly metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. osti.govresearchgate.netrsc.orgajchem-a.comnih.gov The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by carefully selecting the metal and organic components.

Utilization as Precursors for Nano Metal Oxides

Extensive research has been conducted on the synthesis of nano metal oxides due to their unique properties and wide-ranging applications in fields such as catalysis, electronics, and sensing. Various organic molecules have been explored as precursors or templates in the fabrication of these nanomaterials. However, based on a thorough review of the available scientific literature, there is no specific information or detailed research findings on the utilization of this compound as a precursor for the synthesis of nano metal oxides.

While the broader class of carboxylic acids can, in some instances, act as capping agents or structure-directing agents in nanoparticle synthesis, the specific application of this compound in the formation of nano metal oxides is not documented in the reviewed sources. The synthesis of nano metal oxides typically involves the hydrolysis and condensation of metal alkoxides, the thermal decomposition of metal salts, or the precipitation of metal hydroxides, often in the presence of various organic ligands that control particle size and morphology. There is currently no evidence to suggest that this compound is a commonly used or specifically studied compound for this purpose.

Further research would be required to determine if this compound possesses any suitable chemical or physical properties that would make it a viable candidate as a precursor for nano metal oxides. Such research would need to explore its coordination chemistry with various metal ions and its behavior under the typical reaction conditions used for nanomaterial synthesis.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies specifically focused on this compound are not publicly available. Research providing specific data for Density Functional Theory (DFT) calculations—including geometry optimization, conformational analysis, electronic structure analysis (HOMO-LUMO, molecular electrostatic potential), and vibrational spectroscopy predictions—for this particular compound could not be located.

Similarly, no Quantitative Structure-Activity Relationship (QSAR) analyses featuring this compound were found in the searched scientific databases.

While the methodologies outlined in the query are standard in computational chemistry for characterizing novel compounds, it appears that this compound has not been the subject of such specific published research. The available literature focuses on related but distinct molecules, such as other naphthoic acid derivatives or different methoxy-containing compounds.

Therefore, it is not possible to provide the requested detailed article as the primary research data required to populate the specified sections and subsections for this compound does not appear to be in the public domain.

Computational and Theoretical Investigations of 7 Methoxy 2 Naphthoic Acid

Quantitative Structure-Activity Relationship (QSAR) Analysis

Correlation of Molecular Descriptors with Reactivity

The chemical reactivity of 7-Methoxy-2-naphthoic acid can be quantitatively assessed using a range of physicochemical properties and molecular descriptors derived from computational analysis. sciencepublishinggroup.comsciencepublishinggroup.com These descriptors, calculated using methods like Density Functional Theory (DFT), offer insights into the molecule's electronic behavior. researchgate.net Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. sciencepublishinggroup.comsciencepublishinggroup.com

Other important descriptors that help in understanding the reactivity of naphthoic acid derivatives include ionization potential, electron affinity, electronegativity, chemical hardness, global softness, and the electrophilicity index. sciencepublishinggroup.comsciencepublishinggroup.com For instance, chemical hardness (related to the HOMO-LUMO gap) signifies resistance to change in electron distribution, while the electrophilicity index measures the propensity of the molecule to accept electrons. By analyzing these parameters, scientists can predict how this compound will behave in various chemical reactions. ajpchem.org

Table 1: Key Molecular Descriptors and Their Correlation with Chemical Reactivity
Molecular DescriptorDefinitionIndication for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular OrbitalHigher energy indicates a greater ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalLower energy indicates a greater ability to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMOA smaller gap suggests higher reactivity and lower kinetic stability. sciencepublishinggroup.com
Chemical Hardness (η) Resistance to deformation of the electron cloudHigher hardness correlates with lower reactivity. sciencepublishinggroup.com
Global Softness (S) The reciprocal of chemical hardnessHigher softness correlates with higher reactivity. sciencepublishinggroup.com
Electrophilicity Index (ω) A measure of the energy lowering upon accepting electronsA higher index indicates a stronger electrophile. sciencepublishinggroup.comsciencepublishinggroup.com

Assessment of Substituent Effects on Chemical Properties

Substituents play a crucial role in modifying the electronic structure and, consequently, the physicochemical properties and reactivity of aromatic compounds like naphthoic acid. sciencepublishinggroup.com In this compound, the naphthalene (B1677914) core is functionalized with two key groups: a methoxy (B1213986) group (-OCH₃) at position 7 and a carboxylic acid group (-COOH) at position 2.

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or receptor. These methods are fundamental in drug discovery and medicinal chemistry for identifying and optimizing potential therapeutic agents. derpharmachemica.com

Prediction of Binding Affinities with Biomolecular Targets

Molecular docking simulations are employed to place a ligand into the binding site of a receptor and estimate the strength of the interaction, known as binding affinity. This affinity is often expressed as a scoring function or docking score, which calculates the free energy of binding (e.g., in kcal/mol). A lower (more negative) score generally indicates a more favorable and stable interaction. nih.govnih.gov

Derivatives of 2-naphthoic acid have been extensively studied as antagonists for G protein-coupled receptors (GPCRs), such as the P2Y₁₄ receptor, which is a target for inflammatory diseases. nih.govnih.govacs.org In these studies, docking simulations predict how compounds like this compound and its analogs fit within the receptor's binding pocket. The predicted binding affinity helps researchers to prioritize which compounds to synthesize and test experimentally. For example, modifications to the naphthoic acid scaffold can be evaluated computationally to see if they improve the binding score before committing to chemical synthesis. researchgate.net

Table 2: Example Docking Results for Naphthoic Acid Derivatives against a Hypothetical Receptor
CompoundModificationPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Derivative ABase 2-Naphthoic Acid Scaffold-8.5Arg129, Phe254
Derivative BAddition of 7-methoxy group-9.2Arg129, Phe254, Gln178
Derivative CModification at position 4-10.1Arg129, Tyr98, Trp250

Investigation of Interaction Modes at Molecular Receptors

Beyond predicting binding affinity, docking studies provide detailed, three-dimensional models of the ligand-receptor complex, revealing the specific molecular interactions that stabilize the binding. derpharmachemica.com These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH of the carboxylic acid) and acceptors (like backbone carbonyls or specific amino acid side chains, e.g., Gln, Asn, Ser).

Hydrophobic Interactions: Occur between the nonpolar naphthalene ring and hydrophobic amino acid residues such as Leucine, Valine, and Phenylalanine within the binding pocket.

Ionic Interactions/Salt Bridges: The deprotonated carboxylate group (-COO⁻) of the naphthoic acid can form strong electrostatic interactions with positively charged residues like Arginine or Lysine.

Pi-Stacking: Aromatic-aromatic interactions between the naphthalene ring system and the side chains of Phenylalanine, Tyrosine, or Tryptophan.

By visualizing these interaction modes, chemists can understand the structural basis for a compound's activity and design modifications to enhance binding by introducing new, favorable interactions. acs.org

Homology Modeling in Receptor-Ligand Research

Experimentally determining the 3D structure of proteins, especially membrane-bound proteins like GPCRs, can be challenging. When an experimental structure of a target receptor is unavailable, a computational technique called homology modeling can be used to build a reliable 3D model. nih.gov This method relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. nih.gov

The process involves finding a known experimental structure of a related (homologous) protein, which serves as a "template." plos.org The amino acid sequence of the target protein is then aligned with the template sequence, and a 3D model of the target is constructed based on the template's structure. nih.gov For instance, homology models of the P2Y₁₄ receptor have been built using the experimentally solved crystal structures of the closely related P2Y₁₂ receptor. acs.orgresearchgate.net These generated models are then used in docking studies to investigate how ligands, including derivatives of this compound, bind to the receptor, thereby guiding the structure-based design of new and more potent molecules. acs.orgresearchgate.net

Mechanistic Biological Research on 7 Methoxy 2 Naphthoic Acid Derivatives

Molecular Target Interactions and Mechanisms of Action

The biological activity of 7-Methoxy-2-naphthoic acid derivatives is rooted in their ability to modulate the function of key proteins, including enzymes and receptors. This section explores the specifics of these interactions.

Enzyme Modulation and Inhibition Studies

Research into the enzymatic interactions of this compound derivatives has revealed nuanced profiles of modulation and inhibition.

While broad-spectrum enzyme interaction profiles for this compound remain an area of ongoing investigation, studies on related 2-naphthoic acid derivatives have identified them as allosteric modulators of N-methyl-d-aspartate (NMDA) receptors. These receptors are ligand-gated ion channels with enzymatic functions. This suggests that the naphthoic acid scaffold can interact with and modulate the activity of complex protein structures beyond simple active site inhibition.

The primary mechanism of action observed for 2-naphthoic acid derivatives in the context of NMDA receptors is allosteric modulation. This means they bind to a site on the receptor that is distinct from the agonist binding site, inducing a conformational change that in turn alters the receptor's activity. This mechanism allows for a more subtle fine-tuning of biological responses compared to direct competitive inhibition.

There is evidence linking a related isomer, 7-methoxy-1-naphthaldehyde (B122711), to the activity of aldehyde dehydrogenase (ALDH) isozymes. Specifically, this compound is utilized as a fluorogenic substrate for the selective measurement of cytosolic ALDH1A1 and ALDH3A1 activities. nih.gov The enzymatic oxidation of 7-methoxy-1-naphthaldehyde by ALDH produces the corresponding carboxylic acid, which in this case would be 7-methoxy-1-naphthoic acid. This indicates that the methoxy-naphthalene scaffold can be recognized and processed by ALDH enzymes. While direct studies on the modulatory effects of this compound on ALDH activity are not extensively documented, the use of its isomer as a substrate highlights a potential interaction with this important family of detoxifying enzymes.

The fluorimetric assay using 7-methoxy-1-naphthaldehyde has demonstrated specificity for the cytosolic ALDH1A1 isozyme, showing a good correlation with Western Blot analysis in clinical samples. nih.govopenaccessjournals.com This underscores the utility of methoxy-naphthaldehyde isomers in studying the activity of specific ALDH isozymes. nih.gov

Receptor Binding and Signaling Pathway Modulation

Derivatives of 2-naphthoic acid have been identified as potent antagonists of specific G protein-coupled receptors (GPCRs), indicating a significant area of their biological activity.

A significant body of research has focused on the interaction of 2-naphthoic acid derivatives with the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory processes. nih.govacs.orgresearchgate.net These derivatives, including potent and highly selective antagonists, have been developed and their structure-activity relationships (SARs) explored. nih.govacs.orgnih.gov

The general scaffold of 4,7-disubstituted 2-naphthoic acid has been identified as a promising template for P2Y14 receptor antagonists. sci-hub.senih.gov The optimization of these compounds has led to the identification of antagonists with high potency. sci-hub.senih.gov The mechanism of action for these derivatives at the P2Y14 receptor is competitive antagonism, meaning they bind to the same site as the endogenous ligand (UDP-glucose) and block its signaling. sci-hub.se

While these studies have primarily focused on more complex derivatives, the foundational 2-naphthoic acid core is crucial for this activity. The specific role and contribution of the 7-methoxy group in these interactions continue to be an area of interest in the development of selective P2Y14 receptor antagonists.

Studies on P2Y14 Receptor Antagonism and Fluorescent Probe Development

The 2-naphthoic acid scaffold has been identified as a foundational structure for the development of potent antagonists for the P2Y14 receptor (P2Y14R), a G protein-coupled receptor involved in inflammatory processes. Initial high-throughput screening identified a 4,7-disubstituted naphthoic acid derivative as a weak, UDP-competitive antagonist of this receptor. Optimization of this core structure led to the identification of compounds with significantly improved potency.

Subsequent research focused on enhancing the pharmacokinetic properties of these derivatives. A major metabolic pathway identified was acylglucuronidation. By incorporating electron-withdrawing substituents, researchers were able to markedly reduce this metabolic process, leading to an improved pharmacokinetic profile. This optimization culminated in the development of highly potent antagonists, such as compound 38 , which acts as an 8 nM UDP-competitive antagonist of P2Y14R and possesses a favorable pharmacokinetic profile.

Further exploration of the 2-naphthoic acid template has led to the structure-based design of molecular probes for the P2Y14R. Based on a potent and selective antagonist, 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN) , researchers developed high-affinity fluorescent probes. nih.gov Docking simulations suggested that the piperidine (B6355638) ring of PPTN was a suitable site for fluorophore conjugation without compromising affinity. nih.gov This strategy led to the creation of derivatives like MRS4174 , an Alexa Fluor 488-conjugated probe with an exceptionally high affinity (Ki = 80 pM). nih.gov Such fluorescent antagonists are valuable tools for quantifying specific binding to the P2Y14R in assays like flow cytometry, aiding in the characterization of the receptor and the discovery of new ligands. nih.gov

Table 1: P2Y14 Receptor Antagonist Activity
CompoundDescriptionPotency/AffinityReference
Initial HTS Hit4,7-disubstituted naphthoic acid derivative3.5 μM (IC50) researchgate.net
Compound 38Optimized 4,7-disubstituted naphthoic acid derivative8 nM (UDP-competitive antagonist) nih.gov
PPTN4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acidPotent and selective antagonist nih.gov
MRS4174Alexa Fluor 488 conjugate of a PPTN derivative80 pM (Ki) nih.gov
Allosteric Modulation of Ionotropic Glutamate (B1630785) Receptors (e.g., NMDA Receptors, referencing related naphthoic acids)

Derivatives of 2-naphthoic acid have been identified as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors critical to central nervous system function. oup.comnih.gov Over-activation of these receptors is implicated in numerous neurological conditions, making NMDA receptor antagonists a subject of considerable interest. oup.comnih.gov The parent compound, 2-naphthoic acid, exhibits low inhibitory activity at GluN2A-containing NMDA receptors and even lower activity at other subtypes. oup.comnih.gov

Structure-activity relationship studies have revealed that specific substitutions on the 2-naphthoic acid core can significantly enhance inhibitory potency and introduce subtype selectivity. oup.comnih.gov

3-Position Substitutions : The addition of a 3-hydroxy group to the 2-naphthoic acid structure was found to increase inhibitory activity, particularly at GluN1/GluN2C and GluN1/GluN2D receptor subtypes. oup.comnih.gov

Further Substitutions : Additional halogen and phenyl substitutions on the 2-hydroxy-3-naphthoic acid scaffold led to the development of more potent inhibitors. One such compound, UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid), is a potent, non-selective inhibitor with an IC50 of approximately 2 μM at all NMDA receptor subtypes. oup.comnih.gov

Achieving Selectivity : Interestingly, eliminating the hydroxyl group in UBP618, as seen in related compounds, results in increased selectivity for the GluN1/GluN2A subtype. oup.comnih.gov

Partial Inhibition : Derivatives featuring a 6-phenyl substitution were observed to be less capable of fully inhibiting responses at GluN1/GluN2A, GluN1/GluN2B, and GluN1/GluN2C receptors, with maximal inhibition ranging from 60-90%. oup.comnih.gov This property of partial antagonism may offer therapeutic advantages by modulating rather than excessively blocking NMDA receptor signaling. oup.comnih.gov

These findings demonstrate that the 2-naphthoic acid framework allows for the development of allosteric modulators with varying degrees of potency, selectivity, and maximal inhibition at NMDA receptors. oup.comnih.gov

Table 2: Structure-Activity Relationships of 2-Naphthoic Acid Derivatives as NMDA Receptor Modulators
Core StructureSubstitutionEffect on ActivityReference
2-Naphthoic acidNoneLow activity, slight preference for GluN2A oup.comnih.gov
2-Naphthoic acid3-HydroxyIncreased inhibition at GluN1/GluN2C and GluN1/GluN2D oup.comnih.gov
2-Hydroxy-3-naphthoic acid1-Bromo, 6-Phenyl (UBP618)Potent, non-selective inhibition (IC50 ~2 µM) oup.comnih.gov
1-Bromo-6-phenylnaphthalene-3-carboxylic acidElimination of 2-Hydroxy groupIncreased selectivity for GluN1/GluN2A oup.comnih.gov
2-Hydroxy-3-naphthoic acid derivatives6-PhenylReduced maximal inhibition (60-90%) oup.comnih.gov
Aryl Hydrocarbon Receptor (AhR) Agonism (general naphthoic acid relevance)

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in metabolism and immune responses. dtic.mil Research has shown that certain naphthoic acid derivatives can act as agonists for the AhR. Current time information in Ede, NL.nih.govutk.edu For instance, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) , a metabolite derived from bacteria, binds to the AhR and activates it. Current time information in Ede, NL.nih.govutk.edu

The agonistic activity of naphthoic acids is structure-dependent. Studies comparing various hydroxyl- and carboxyl-substituted naphthoic acids have demonstrated that 1,4-DHNA is a particularly potent AhR agonist. nih.gov Its induction of AhR-responsive genes, such as CYP1A1 and CYP1B1, is comparable in magnitude to that of the potent synthetic agonist TCDD. Current time information in Ede, NL.nih.gov Other related compounds, like 1-hydroxy-2-naphthoic acid (1-HNA) and 4-hydroxy-2-naphthoic acid (4-HNA) , also induce these genes, though they are less potent than 1,4-DHNA. Current time information in Ede, NL.nih.gov The activity of these compounds is confirmed to be AhR-mediated, as the induction of target genes is not observed in AhR-deficient cells. Current time information in Ede, NL.nih.gov This general relevance of the naphthoic acid structure highlights its potential as a backbone for designing molecules that can modulate the AhR signaling pathway. Current time information in Ede, NL.

DNA and Protein Binding Interactions

Role of Naphthoate Moieties in DNA Intercalation

The planar, aromatic structure of the naphthalene (B1677914) core is well-suited for intercalation, which is the insertion of a molecule between the planar bases of DNA. dntb.gov.ua This mode of binding is a key mechanism for many DNA-targeting agents. Research has shown that incorporating a naphthalene group into various molecular structures can significantly enhance their interaction with DNA, likely through intercalative binding. biorxiv.org

Studies on N-acyloxy-N-alkoxyamides, which are mutagenic compounds, revealed that congeners bearing a naphthalene group were uniformly more mutagenic than those without. biorxiv.org This enhanced activity is attributed to the intercalative binding of the naphthalene moiety to bacterial DNA. biorxiv.org This hypothesis is supported by the fact that these naphthalene-bearing compounds are active in frameshift strains of S. typhimurium, a characteristic of intercalating agents. biorxiv.org Computational studies on other naphthalene-based systems, such as imidazolyl-naphthalenediimide conjugates, have further supported a model where the naphthalene core intercalates between DNA base pairs. This interaction can be a crucial step in the mechanism of action for compounds designed to target DNA.

Binding to Apoproteins (e.g., NcsA in Neocarzinostatin (B611948) biosynthesis)

The naphthoate moiety plays a critical role in the specific binding interactions between small molecules and proteins, as exemplified by the antitumor antibiotic neocarzinostatin (NCS). oup.com NCS is a complex composed of a highly labile enediyne chromophore (the active component) non-covalently bound to an 11 kDa apoprotein (Apo-NCS or NcsA). oup.comnih.gov This protein binding is essential for stabilizing and protecting the reactive chromophore. oup.comnih.gov

The NCS chromophore itself consists of three parts: an enediyne core, a sugar moiety, and a naphthoic acid (NA) moiety. oup.comnih.gov The NA part is a key determinant for the high-affinity binding of the chromophore into a deep cleft in the apoprotein. nih.govoup.com This interaction is crucial for the biological activity of NCS, as it is believed that the chromophore must first be released from the protein to interact with its ultimate target, DNA. nih.gov The affinity of the chromophore for the apoprotein is higher than its affinity for DNA, ensuring it remains protected until it reaches its target environment. nih.gov The importance of the naphthoate in this binding has been leveraged in drug design, where synthetic conjugates have been created by linking cytotoxic agents to a naphthoate moiety to facilitate their binding to Apo-NCS, thereby improving their stability. nih.gov

Biosynthetic Pathways and Metabolic Roles

The biosynthesis of complex naphthoic acids has been elucidated in microorganisms. In the producer of neocarzinostatin, Streptomyces carzinostaticus, the naphthoic acid moiety (2,7-dihydroxy-5-methyl-1-naphthoic acid ) is synthesized via a polyketide synthase (PKS) pathway. utk.edu A key enzyme, neocarzinostatin naphthoate synthase (NNS), is an iterative type I PKS that constructs the bicyclic aromatic core from six acetate (B1210297) units. utk.edu Further tailoring enzymes are required to achieve the final structure. The complete biosynthetic pathway for a closely related compound, 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid , has been established through the heterologous expression of three specific genes:

ncsB (naphthoic acid synthase)

ncsB3 (a P450 hydroxylase)

ncsB1 (an O-methyltransferase)

Expression of these three genes in Streptomyces lividans was sufficient to produce 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid, demonstrating their collective role in its biosynthesis. oup.comnih.gov

Regarding metabolic roles, naphthoic acid derivatives can be the active forms of prodrugs. A prominent example is the nonsteroidal anti-inflammatory drug (NSAID) nabumetone. Nabumetone itself is a prodrug that undergoes extensive biotransformation in the body to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) , a close structural analog of this compound. researchgate.netnih.gov This metabolic conversion is required to elicit the compound's analgesic and anti-inflammatory effects. researchgate.net The metabolic pathways can involve several enzymes, including flavin-containing monooxygenase (FMO) and cytochrome P450 (P450) enzymes. researchgate.net

Enzymatic Biosynthesis of Naphthoate-containing Natural Products

The structural diversity of natural products incorporating a naphthoate scaffold points to a variety of enzymatic strategies for their assembly. Key among these are pathways involving polyketide synthases (PKSs) and enzymes of the shikimate pathway.

Polyketide Synthase (PKS) Pathways:

A significant number of aromatic natural products, including various naphthalene derivatives, are synthesized via polyketide pathways. wikipedia.orgmdpi.comsciepublish.com These pathways utilize large, multifunctional enzymes known as polyketide synthases (PKSs) that iteratively condense simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to construct a poly-β-keto chain. wikipedia.orgmdpi.com This linear chain then undergoes a series of cyclization and aromatization reactions to form the characteristic polycyclic ring systems.

Naphthylisoquinoline Alkaloids: The biosynthesis of the naphthalene moiety of naphthylisoquinoline alkaloids is a classic example of a polyketide pathway. These structurally complex alkaloids, found in plants of the Ancistrocladaceae and Dioncophyllaceae families, are formed through the coupling of a naphthalene unit and an isoquinoline (B145761) unit. rsc.org The naphthalene portion is derived from acetate units via a polyketide pathway, while the isoquinoline part originates from amino acids. researchgate.net The precise enzymes catalyzing the cyclization and aromatization of the polyketide chain to form the specific naphthalene precursor are a subject of ongoing research.

Furaquinocins: Furaquinocins are hybrid natural products that combine a polyketide-derived naphthoquinone core with an isoprenoid moiety. nih.govnih.gov The biosynthesis of furaquinocin A in Streptomyces sp. KO-3988 involves a gene cluster that includes a type III polyketide synthase, which is responsible for synthesizing the 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) core. nih.gov This THN molecule serves as the scaffold upon which subsequent modifications, including prenylation and oxidation, occur to yield the final furaquinocin structure.

Atranones: Atranones, produced by the fungus Stachybotrys chartarum, are another class of mycotoxins whose biosynthesis involves a polyketide synthase. researchgate.netnih.govnih.gov The core structure of atranones is assembled by a PKS, and the corresponding gene cluster contains the necessary enzymatic machinery for the subsequent tailoring reactions that lead to the final complex structure. nih.govresearchgate.netmdpi.com

Natural Product ClassBiosynthetic PathwayKey PrecursorsKey Enzymes (General)
Naphthylisoquinoline AlkaloidsPolyketide PathwayAcetate units, Amino acidsPolyketide Synthase (PKS)
FuraquinocinsPolyketide & Mevalonate PathwaysAcetyl-CoA, Malonyl-CoA, Isoprenoid precursorsType III Polyketide Synthase, Prenyltransferase
AtranonesPolyketide PathwayAcetyl-CoA, Malonyl-CoAPolyketide Synthase (PKS)

Shikimate Pathway Derivatives:

The shikimate pathway is another central metabolic route that provides precursors for a wide range of aromatic compounds in plants and microorganisms. This pathway converts simple carbohydrate precursors into chorismate, which can then be further transformed into various aromatic molecules, including naphthoic acids.

Juglone (B1673114) and other 1,4-Naphthoquinones: The biosynthesis of the naphthalenoid ring of juglone (5-hydroxy-1,4-naphthoquinone) in black walnut (Juglans nigra) is linked to the phylloquinone (vitamin K1) pathway, which originates from the shikimate pathway. nih.govnih.gov The key intermediate, 1,4-dihydroxy-2-naphthoic acid (DHNA), is formed from chorismate and α-ketoglutarate through the action of a series of enzymes. nih.gov DHNA then serves as a branch point for the biosynthesis of either phylloquinone or juglone. While the genes for DHNA formation have been identified, the specific enzymes that catalyze the conversion of DHNA to juglone are still under investigation. nih.gov

Regiospecific O-Methylation in Naphthoic Acid Biosynthesis

O-methylation is a crucial tailoring reaction in the biosynthesis of many natural products, often modulating their biological activity, stability, and bioavailability. maxapress.comrutgers.edumdpi.commdpi.com This reaction is catalyzed by O-methyltransferases (OMTs), which typically utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. maxapress.comnih.govnih.gov The regiospecificity of these enzymes is remarkable, ensuring that methylation occurs at a precise hydroxyl group on a complex scaffold.

Characterized O-Methyltransferases in Naphthoic Acid Biosynthesis:

NcsB1 in Neocarzinostatin Biosynthesis: The biosynthesis of the enediyne antitumor antibiotic neocarzinostatin (NCS) provides a well-characterized example of regiospecific O-methylation of a naphthoic acid derivative. The NCS chromophore contains a this compound moiety. Biochemical studies have identified the enzyme NcsB1 as the S-adenosyl-L-methionine-dependent O-methyltransferase responsible for this methylation step. NcsB1 catalyzes the regiospecific methylation of the 7-hydroxyl group of 2,7-dihydroxy-5-methyl-1-naphthoic acid, the native substrate in the NCS biosynthetic pathway. Research has shown that the carboxylate group and the ortho-hydroxyl group of the substrate are critical for recognition and binding by NcsB1.

ThnM3 from Nocardia sp. CS682: A naphthalene-O-methyltransferase, ThnM3, has been functionally characterized from Nocardia sp. CS682. nih.gov This enzyme was found to methylate various substrates, with 1,8-dihydroxynaphthalene being the most effective. nih.gov The characterization of such enzymes provides valuable tools for the potential chemoenzymatic synthesis of specific methoxylated naphthalene derivatives.

Putative O-Methyltransferases in Other Pathways:

While not yet fully characterized, the biosynthetic gene clusters for many other naphthoate-containing natural products, such as furaquinocins and various plant-derived naphthoquinones, contain putative O-methyltransferase genes. nih.gov For instance, the biosynthesis of juglone, which can be further methoxylated in some species, is presumed to involve a specific O-methyltransferase, though the enzyme has not yet been isolated and characterized. nih.gov The identification and functional analysis of these enzymes will be crucial for a complete understanding of the biosynthesis of these compounds.

EnzymeOrganismSubstrateProductRole in Biosynthesis
NcsB1Streptomyces carzinostaticus2,7-dihydroxy-5-methyl-1-naphthoic acid2-hydroxy-7-methoxy-5-methyl-1-naphthoic acidNeocarzinostatin biosynthesis
ThnM3Nocardia sp. CS6821,8-dihydroxynaphthalene8-methoxynaphthalene-1-ol and 1,8-dimethoxynaphthaleneNaphthalene metabolism/modification

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-methoxy-2-naphthoic acid and characterizing its purity?

  • Methodological Answer : Synthesis typically involves ester hydrolysis or functionalization of pre-existing naphthalene derivatives. For example, 6-acetoxy-2-naphthoic acid derivatives can undergo deacetylation under alkaline conditions to yield hydroxyl groups, which are then methylated to introduce methoxy substituents . Characterization requires a combination of techniques:

  • HPLC or NMR for structural confirmation (e.g., distinguishing between 6- and 7-methoxy isomers).
  • Melting point analysis (reported range: 270–290°C for related methoxy-naphthoic acids) to assess crystallinity and purity .
  • FTIR spectroscopy to verify carboxylic acid (-COOH) and methoxy (-OCH₃) functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised in poorly ventilated areas due to potential dust inhalation .
  • Storage : Store in sealed containers at room temperature, away from ignition sources. Avoid prolonged exposure to moisture to prevent degradation .
  • Waste Disposal : Classify as "specialized chemical waste" and follow institutional guidelines for hazardous organic acids. Neutralization with sodium bicarbonate before disposal is recommended .

Q. How does the methoxy substituent influence the solubility and reactivity of this compound compared to unsubstituted 2-naphthoic acid?

  • Methodological Answer : The methoxy group at position 7 enhances hydrophilicity via hydrogen bonding, increasing solubility in polar solvents like ethanol or DMSO. Reactivity is modulated by electron-donating effects:

  • Carboxylic Acid Reactivity : The methoxy group slightly deactivates the aromatic ring, reducing electrophilic substitution rates at ortho/para positions .
  • Coordination Chemistry : The compound can act as a bidentate ligand, with the carboxylic acid and methoxy oxygen participating in metal chelation (e.g., with transition metals like Cu²⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from isomerization or solvent effects. For example:

  • NMR Solvent Effects : Chemical shifts in DMSO-d₆ vs. CDCl₃ can vary due to hydrogen bonding with the carboxylic acid group. Use deuterated DMSO for consistent results .
  • Isomer Identification : Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) to distinguish between 6- and 7-methoxy isomers .
  • Cross-Validation : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out impurities .

Q. What experimental design considerations are critical for using this compound in developing fluorescent probes for GPCR targets like P2Y14R?

  • Methodological Answer :

  • Functionalization Strategies : Introduce fluorophores (e.g., Alexa Fluor 488) via amide coupling or click chemistry at the methoxy or carboxylic acid groups. Ensure conjugation does not sterically hinder receptor binding .
  • Affinity Testing : Use flow cytometry with CHO cells expressing P2Y14R to quantify binding affinity (e.g., Ki values). Competitive assays with known antagonists (e.g., PPTN) validate specificity .
  • Photostability Controls : Perform time-resolved fluorescence measurements to assess probe stability under prolonged UV exposure, adjusting buffer conditions (e.g., pH 7.4) to mimic physiological environments .

Q. How do polymerization kinetics of this compound derivatives differ from non-methoxy analogs, and what mechanistic insights can be inferred?

  • Methodological Answer :

  • Kinetic Profiling : Monitor acetic acid release via titration during bulk polymerization. Methoxy-substituted derivatives (e.g., 6-acetoxy-2-naphthoic acid) exhibit two-phase kinetics:
  • Phase 1 : Homogeneous reaction (second-order kinetics) until ~70% conversion.
  • Phase 2 : Heterogeneous reaction due to increased viscosity, requiring elevated temperatures (~200°C) to maintain reactivity .
  • Mechanistic Insight : The methoxy group reduces steric hindrance, accelerating initial polymerization rates compared to bulkier substituents. Activation energy (Eₐ) calculations from Arrhenius plots reveal electronic effects on transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-2-naphthoic acid
Reactant of Route 2
Reactant of Route 2
7-Methoxy-2-naphthoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.